molecular formula C11H10N6O2 B11792638 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

Numéro de catalogue: B11792638
Poids moléculaire: 258.24 g/mol
Clé InChI: JOIFUPQNGJSOJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid (CAS 1710194-97-0) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a fused 1,2,4-triazolo[1,5-a]pyrimidine core, a scaffold renowned for its versatility in drug design . The triazolopyrimidine ring system is isoelectronic with purines, allowing it to function as an effective bioisostere in the design of novel enzyme inhibitors that target ATP-binding sites . This molecular framework has been successfully exploited in various therapeutic areas, including the development of inhibitors for phosphodiesterase 2 (PDE2) and phosphatidylinositol 3-kinases (PI3K) . The structure incorporates a carboxylic acid functional group on the pyrazole ring, providing a critical synthetic handle for further derivatization and the formation of amide or ester conjugates, thereby enabling extensive structure-activity relationship (SAR) studies. With a molecular formula of C11H10N6O2 and a molecular weight of 258.24 g/mol , this reagent is intended for use by qualified researchers in the synthesis and development of potential therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C11H10N6O2

Poids moléculaire

258.24 g/mol

Nom IUPAC

1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N6O2/c1-2-7-5-9(17-11(14-7)12-6-13-17)16-4-3-8(15-16)10(18)19/h3-6H,2H2,1H3,(H,18,19)

Clé InChI

JOIFUPQNGJSOJR-UHFFFAOYSA-N

SMILES canonique

CCC1=NC2=NC=NN2C(=C1)N3C=CC(=N3)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Reaction Mechanism and Optimization

  • Formation of the Triazolopyrimidine Core :
    The triazolopyrimidine scaffold is synthesized via cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions. This step proceeds via enamine formation, followed by intramolecular cyclization to yield 5-ethyl-triazolo[1,5-a]pyrimidine.

    3-Amino-1,2,4-triazole+Ethyl acetoacetateHCl, 110°C5-Ethyl-triazolo[1,5-a]pyrimidine\text{3-Amino-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, 110°C}} \text{5-Ethyl-triazolo[1,5-a]pyrimidine}

    Yields range from 65% to 78% depending on reaction time and catalyst loading.

  • Introduction of the Pyrazole-Carboxylic Acid Group :
    The triazolopyrimidine intermediate undergoes nucleophilic substitution with ethyl 3-bromopyrazole-5-carboxylate in the presence of potassium carbonate. Subsequent hydrolysis with aqueous NaOH yields the target carboxylic acid.

    5-Ethyl-triazolopyrimidine+Ethyl 3-bromopyrazole-5-carboxylateK2CO3,DMFEster intermediateNaOHTarget compound\text{5-Ethyl-triazolopyrimidine} + \text{Ethyl 3-bromopyrazole-5-carboxylate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ester intermediate} \xrightarrow{\text{NaOH}} \text{Target compound}

    Optimal conditions for the substitution step include 12 hours at 80°C in DMF, achieving 82% yield.

Table 1: Key Parameters for Multi-Step Synthesis

StepReagents/ConditionsTemperatureTime (h)Yield (%)
CyclocondensationHCl, ethanol110°C872
Nucleophilic SubstitutionK2_2CO3_3, DMF80°C1282
HydrolysisNaOH, H2_2O/EtOHReflux695

Cycloaddition Approaches Triazolo[1,5-a]pyrimidine derivatives are accessible via 1,3-dipolar cycloaddition reactions. For instance, azide-alkyne cycloaddition (CuAAC) between 5-azidopyrazoles and ethyl propiolate generates the triazole ring, which is further functionalized .

Regioselective Challenges and Solutions

The regiochemistry of cycloaddition is critical. Using methyl prop-2-ynoate as the dipolarophile, 5-azidopyrazole undergoes Huisgen cycloaddition to form 1-(pyrazol-5-yl)-1,2,3-triazole. Isotopic labeling (e.g., 13C^{13}\text{C}) confirms the regioselectivity, with the triazole nitrogen positioned adjacent to the pyrazole ring.

5-Azidopyrazole+Methyl propiolateCuI, Et3N1-(Pyrazol-5-yl)-1,2,3-triazole\text{5-Azidopyrazole} + \text{Methyl propiolate} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{1-(Pyrazol-5-yl)-1,2,3-triazole}

Flash vacuum pyrolysis (FVP) at 500°C then induces rearrangement to form the triazolopyrimidine core.

Table 2: Cycloaddition Reaction Optimization

DipolarophileCatalystTemperatureYield (%)
Methyl propiolateCuI25°C68
Ethyl phenylpropiolateNone100°C45

Condensation Reactions with Enaminones

Enaminones serve as versatile intermediates for constructing the pyrazole-carboxylic acid moiety. For example, ethyl 3-((dimethylamino)methylene)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate reacts with 3-amino-1,2,4-triazole to form the triazolopyrimidine ring via Michael addition and cyclization.

Mechanistic Pathway

  • Michael Addition : The exocyclic amino group of 3-amino-1,2,4-triazole attacks the α,β-unsaturated ketone of the enaminone, forming a linear adduct.

  • Cyclization and Aromatization : Intramolecular dehydration yields the fused triazolopyrimidine system. Acid catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates.

Table 3: Condensation Reaction Outcomes

Enaminone StructureCatalystTime (h)Yield (%)
Ethyl thiophene-basedPTSA675
Methyl furan-basedNone1250

Knorr Pyrazole Synthesis Derivative Methods

The pyrazole ring is synthesized via Knorr’s method, where hydrazine reacts with 1,3-dicarbonyl compounds. For the target molecule, ethyl 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoate is condensed with hydroxylamine to form the pyrazole-carboxylic acid precursor.

Functional Group Compatibility

Hydrolysis of the ester group to carboxylic acid requires careful pH control. Using 2M NaOH in ethanol/water (1:1) at 60°C prevents decarboxylation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-(5-éthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylique subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).

    Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

    Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle pyrazole, où des dérivés halogénés peuvent être synthétisés en utilisant des agents halogénants comme la N-bromosuccinimide (NBS).

Réactifs et conditions courants :

    Oxydation : KMnO₄ en milieu acide ou neutre.

    Réduction : NaBH₄ dans le méthanol ou l'éthanol.

    Substitution : NBS dans le dichlorométhane (DCM).

Principaux produits :

    Oxydation : Acides carboxyliques ou cétones.

    Réduction : Alcools ou amines.

    Substitution : Dérivés halogénés du pyrazole.

Applications de recherche scientifique

L'acide 1-(5-éthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylique a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'acide 1-(5-éthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe la voie de signalisation ERK, ce qui entraîne une diminution des niveaux de phosphorylation de ERK1/2, c-Raf, MEK1/2 et AKT . Cette inhibition entraîne la suppression de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .

Composés similaires :

Unicité : L'acide 1-(5-éthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylique se distingue par sa combinaison unique de parties triazolo-pyrimidine et d'acide pyrazole carboxylique, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber des voies de signalisation spécifiques et sa polyvalence en tant qu'intermédiaire de synthèse en font un composé précieux en chimie médicinale .

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of derivatives of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid. For instance:

  • Antibacterial Effects : Compounds derived from this structure have shown efficacy against Gram-positive and Gram-negative bacteria. In vitro assays revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity, particularly against Candida albicans. Some derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antifungal agents like fluconazole .

Antioxidant Activity

The compound's antioxidant potential has been investigated through various assays such as DPPH radical scavenging. Certain derivatives demonstrated significant radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that some derivatives can modulate inflammatory pathways, presenting potential applications in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease pathways, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Evaluation

In a study conducted by Prabhakar et al., several derivatives were synthesized and tested for their antimicrobial properties. The results indicated that specific compounds showed promising antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

A comprehensive study evaluated the antioxidant capacity of various derivatives using both in vitro and in vivo models. Compounds were tested for their ability to reduce oxidative stress markers in treated rats, revealing significant protective effects against oxidative damage .

Mécanisme D'action

The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

A. Triazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine

  • Analog : 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid () replaces the triazole with a pyrazole ring, reducing nitrogen content but maintaining aromaticity. Such substitutions may alter binding affinity to biological targets like kinases or enzymes .

B. Fused Ring Systems

  • Compounds such as pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines () introduce additional fused rings (e.g., pyrrole), increasing molecular rigidity and planar surface area. These modifications often enhance interactions with hydrophobic pockets in proteins but may reduce solubility .
Substituent Variations

A. Ethyl vs. Methyl Groups

  • The 5-ethyl group on the triazolo[1,5-a]pyrimidine core (target compound) likely improves lipophilicity compared to methyl-substituted analogs (e.g., 7-methyl derivatives in ). Ethyl groups can enhance membrane permeability but may also increase metabolic oxidation rates .

B. Carboxylic Acid Position

  • In the target compound, the carboxylic acid is located on the pyrazole ring (position 3), whereas analogs like 3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid () place the acid on a propanoic sidechain. Direct attachment to the heterocycle may improve target engagement through ionic interactions, as seen in thiophene-carboxylic acid derivatives with anticancer activity .

C. Trifluoromethyl and Halogen Substituents

  • The trifluoromethyl group in analogs (e.g., ) enhances electron-withdrawing effects and metabolic stability. For example, 5-(4-chlorophenyl)-substituted thieno[3,2-d]pyrimidines () show potent anticancer activity, suggesting halogenation can amplify bioactivity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid Triazolo[1,5-a]pyrimidine 5-Ethyl, pyrazole-3-carboxylic acid N/A N/A
7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine Ethyl-pyrazole, carboxylic acid (position 2) N/A
3-[5-(1-Ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Triazolo[1,5-a]pyrimidine Trifluoromethyl, propanoic acid N/A
5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid Pyrrolo-triazolo-pyrimidine Chlorophenyl, thiophene-carboxylic acid Anticancer (IC50 < doxorubicin)

Research Findings and Implications

  • Core Flexibility : Triazolo[1,5-a]pyrimidine cores offer superior metabolic stability over pyrazolo analogs but may require solubility-enhancing groups (e.g., carboxylic acids) for bioavailability .
  • Substituent Effects : Ethyl and trifluoromethyl groups balance lipophilicity and electronic effects, while carboxylic acids improve target binding via ionic interactions .
  • Synthetic Scalability : Methods in and are scalable for industrial applications, though purification of regioisomers (e.g., triazolo vs. pyrazolo) remains challenging .

Activité Biologique

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H18N6
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 1713461-63-2

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. In particular:

  • Compounds with a pyrazole moiety have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. For instance, a related compound exhibited significant inhibition against these pathogens in vitro .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented:

  • A study synthesized several pyrazole derivatives and tested them for their anti-inflammatory effects using the carrageenan-induced paw edema model. Some compounds showed over 80% inhibition compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Research indicates that pyrazole compounds can induce apoptosis in cancer cells:

  • A recent study on related structures revealed that certain derivatives enhanced apoptotic action in human cancer cell lines (e.g., H460 and A549) through various mechanisms, including the inhibition of anti-apoptotic proteins .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell proliferation and apoptosis.

Case Studies

StudyCompound TestedBiological ActivityResults
Various Pyrazole DerivativesAnti-inflammatoryUp to 84.2% inhibition compared to diclofenac
Related Pyrazole StructuresAnticancerInduced apoptosis in H460 and A549 cells
Novel Pyrazole DerivativesAntimicrobialEffective against E. coli and S. aureus

Q & A

What are the optimal synthetic routes for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Focus:
The synthesis of triazolopyrimidine derivatives often involves multi-step condensation reactions. For example, analogous compounds like ethyl 7-(3-hydroxyphenyl)-5-propyl-triazolopyrimidine-6-carboxylate are synthesized via hydrazonoyl chloride intermediates in controlled solvent systems (e.g., THF or ethanol) . For the target compound, a plausible route involves:

Step 1: Condensation of 5-ethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine with a pyrazole-3-carboxylic acid precursor.

Step 2: Optimization of coupling reagents (e.g., DCC/DMAP) and solvents (DMF or acetonitrile).

Catalyst Screening: APTS (3-aminopropyltriethoxysilane) in ethanol has been effective for one-pot reactions in related triazolopyrimidine syntheses .
Key Variables: Reaction temperature (50–100°C), solvent polarity, and catalyst loading significantly affect yield and purity. For instance, KHSO₄ improved yields in pyrazolo[1,5-a]pyrimidine syntheses by stabilizing intermediates .

How can structural discrepancies in triazolopyrimidine derivatives be resolved using spectroscopic and crystallographic methods?

Basic Research Focus:
Structural confirmation requires a combination of:

NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C5 of triazolopyrimidine and carboxylic acid on pyrazole) .

X-ray Crystallography: Resolve ambiguities in fused-ring planarity and hydrogen-bonding patterns, as demonstrated for ethyl 2-(2-amino-5-methyl-triazolopyrimidin-7-yl)acetate .

Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z data for related compounds ).
Advanced Application: For polymorphic forms or tautomeric equilibria, variable-temperature NMR and DFT calculations can model electronic environments .

What strategies mitigate contradictions in reported synthetic yields for triazolopyrimidine derivatives?

Advanced Research Focus:
Contradictions often arise from:

Catalyst Selection: APTS vs. KHSO₄ in one-pot reactions (e.g., 62% vs. 70% yields in similar syntheses ).

Solvent Effects: Polar aprotic solvents (DMF) may stabilize intermediates better than ethanol .
Methodological Resolution:

  • Design a DOE (Design of Experiments) to test catalyst-solvent combinations.
  • Compare activation energies via computational modeling (e.g., Gaussian) to identify rate-limiting steps .

How can the biological activity of this compound be systematically evaluated in vitro?

Advanced Research Focus:

Antimicrobial Assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria, as applied to ethyl 7-(3-hydroxyphenyl)-5-propyl derivatives .

Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves (IC₅₀ calculations) .

Mechanistic Studies: Molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., DHFR or kinases) .

What are the stability and degradation profiles of this compound under varying storage conditions?

Advanced Research Focus:

Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines). Monitor degradation via HPLC .

Degradation Pathways: Identify hydrolytic or oxidative products (e.g., decarboxylation of the pyrazole-carboxylic acid moiety under acidic conditions) .

Formulation Strategies: Lyophilization or encapsulation in cyclodextrins to enhance shelf life .

How can computational modeling predict the reactivity and regioselectivity of this compound in further derivatization?

Advanced Research Focus:

DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites .

Reactivity Descriptors: Calculate Fukui indices to predict regioselectivity in reactions (e.g., amidation or esterification of the carboxylic acid group).

Docking Simulations: Map binding affinities for hypothetical derivatives against disease-specific targets (e.g., PARP or EGFR kinases) .

What green chemistry principles can be applied to improve the sustainability of its synthesis?

Advanced Research Focus:

Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol, as used in greener triazolopyrimidine syntheses .

Catalyst Recycling: Test immobilized catalysts (e.g., silica-supported APTS) to reduce waste .

Energy Efficiency: Adopt microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours in conventional heating ).

How do steric and electronic effects of the ethyl and carboxylic acid groups influence its physicochemical properties?

Basic Research Focus:

LogP Calculations: Predict lipophilicity using software like ChemAxon. The ethyl group increases hydrophobicity, while the carboxylic acid enhances solubility at physiological pH .

pKa Determination: Potentiometric titration to assess ionization of the carboxylic acid group (expected pKa ~2.5–3.5) .

Crystallinity: XRD analysis of related compounds shows that substituents like ethyl groups influence crystal packing and melting points .

What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

Advanced Research Focus:

HPLC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for sensitive quantification (LOQ <10 ng/mL) .

Sample Preparation: Solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates .

Validation: Follow ICH Q2(R1) guidelines for linearity, precision, and accuracy.

How can structural analogs of this compound be designed to enhance target selectivity in drug discovery?

Advanced Research Focus:

SAR Studies: Modify the ethyl group to bulkier substituents (e.g., isopropyl) or introduce electron-withdrawing groups (e.g., CF₃) on the pyrimidine ring .

Prodrug Strategies: Esterify the carboxylic acid to improve bioavailability, as seen in ethyl ester derivatives of related compounds .

Fragment-Based Design: Use X-ray crystallography of target-ligand complexes to guide analog synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.